molecular formula C26H44NP B12880492 N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline

Cat. No.: B12880492
M. Wt: 401.6 g/mol
InChI Key: VBAUENDSTCVFES-UHFFFAOYSA-N
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Description

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline: is a specialized compound primarily used in research and experimental applications. It is categorized under nonchiral phosphine ligands and achiral aminophosphine ligands . This compound is known for its unique structure, which includes a dicyclohexylphosphino group and a trimethylaniline moiety.

Chemical Reactions Analysis

Types of Reactions: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halides and nucleophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is used as a ligand in catalytic reactions. It helps in stabilizing transition metal complexes, which are crucial for various catalytic processes .

Medicine: While its direct applications in medicine are limited, the compound’s role in facilitating chemical reactions makes it valuable in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including polymerization and material science .

Mechanism of Action

The mechanism of action of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.

    Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two.

    Di-tert-butylphosphine: Contains tert-butyl groups, offering different steric hindrance and electronic effects.

Uniqueness: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is unique due to its specific combination of dicyclohexylphosphino and trimethylaniline groups. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science .

Properties

Molecular Formula

C26H44NP

Molecular Weight

401.6 g/mol

IUPAC Name

N-(1-dicyclohexylphosphanyl-2,2-dimethylpropyl)-2,4,6-trimethylaniline

InChI

InChI=1S/C26H44NP/c1-19-17-20(2)24(21(3)18-19)27-25(26(4,5)6)28(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h17-18,22-23,25,27H,7-16H2,1-6H3

InChI Key

VBAUENDSTCVFES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(C(C)(C)C)P(C2CCCCC2)C3CCCCC3)C

Origin of Product

United States

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